2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile
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Overview
Description
2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile is a chemical compound that features a bromine atom, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzonitrile and 4-(hydroxymethyl)piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromobenzonitrile is reacted with 4-(hydroxymethyl)piperidine in the presence of the base and solvent. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or methyl derivatives.
Scientific Research Applications
2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-[4-(methyl)piperidino]benzonitrile
- 2-Bromo-6-[4-(ethyl)piperidino]benzonitrile
- 2-Bromo-6-[4-(hydroxyethyl)piperidino]benzonitrile
Uniqueness
2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the piperidine ring.
Properties
IUPAC Name |
2-bromo-6-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-2-1-3-13(11(12)8-15)16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLICXKDNWSUJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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